molecular formula C13H12N2O2S B5526984 4-methoxy-N'-(2-thienylmethylene)benzohydrazide

4-methoxy-N'-(2-thienylmethylene)benzohydrazide

Cat. No. B5526984
M. Wt: 260.31 g/mol
InChI Key: KEUPGQYYQBPFDE-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-methoxy-N’-(2-thienylmethylene)benzohydrazide” is a chemical compound. It has a linear formula of C20H18N2O2S . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “4-methoxy-N’-(2-thienylmethylene)benzohydrazide” is represented by the linear formula C20H18N2O2S . The molecular weight is 350.443 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methoxy-N’-(2-thienylmethylene)benzohydrazide” are not fully detailed in the available resources. It has a molecular weight of 350.443 .

Scientific Research Applications

Synthesis and Structure Analysis

  • Synthesis and Structural Characterization : Research has involved the synthesis of methoxy substituted benzohydrazide derivatives, including variants with different methoxy group positions. These compounds were characterized using NMR, FT-IR, and UV-Vis spectroscopy, with one studied through single crystal X-ray diffraction. This study provides insights into the structural aspects of such compounds (Prachumrat et al., 2018).

Biological Activities

  • Analgesic and Antiproliferative Activities : Some derivatives have shown promising analgesic activity, and one compound exhibited in vitro antiproliferative activity, indicating potential therapeutic applications (Raj et al., 2007).
  • Anticonvulsant Activities : The structure-activity relationship of N-benzyl group in antiepileptic agents has been explored in compounds like methoxybenzohydrazide derivatives. These compounds have shown significant activity in seizure protection models, highlighting their potential in antiepileptic drug development (Salomé et al., 2010).

Chemical Properties and Interactions

  • Vibrational Spectroscopic Analysis : The molecular structure and vibrational frequencies of a similar compound were characterized using various spectroscopic methods. This study provides valuable information on the chemical properties and potential applications of these compounds (Maheswari & Manjula, 2016).
  • Molecular Docking Studies : Molecular docking studies of similar benzohydrazide derivatives have been conducted to analyze their potential as antituberculosis agents, indicating their possible use in developing new treatments for tuberculosis (Maheswari & Manjula, 2016).

Antimicrobial Activities

  • Antibacterial Activities : Benzohydrazide derivatives, including those with methoxy groups, have been synthesized and evaluated for antibacterial activity, showing significant efficacy against various bacterial strains (Wang et al., 2013).

properties

IUPAC Name

4-methoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-17-11-6-4-10(5-7-11)13(16)15-14-9-12-3-2-8-18-12/h2-9H,1H3,(H,15,16)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUPGQYYQBPFDE-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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